The synthesis of (E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide typically involves several key steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product .
The molecular structure of (E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide features several distinct functional groups:
The compound's three-dimensional conformation is crucial for its interaction with biological targets. Computational modeling can provide insights into its spatial arrangement and potential binding sites.
(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing analogs with enhanced pharmacological profiles .
The mechanism of action for (E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide is primarily linked to its ability to modulate biological pathways involved in inflammation and cancer progression.
Quantitative data on its efficacy in cellular models or animal studies would provide further insights into its therapeutic potential.
The physical properties of (E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically employed to characterize these properties accurately .
(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide has potential applications in various scientific fields:
Sulfonamide-based inhibitors represent a strategically designed class of bioactive molecules leveraging sulfur-based chemistry for targeted protein interactions. The core sulfonamide group (–SO₂NH–) provides exceptional versatility in molecular design due to its capacity for hydrogen bonding, dipole interactions, and structural mimicry of biological anions like phosphate or carboxylate groups. This enables precise binding within enzyme active sites, particularly those of phosphodiesterase type IV (PDE-IV) or various kinases [3]. The electron-withdrawing nature of the sulfonyl group enhances the acidity of the adjacent N–H proton, facilitating stronger hydrogen-bond donation to key amino acid residues (e.g., histidine, serine, or lysine) within catalytic domains. Furthermore, the tetrahedral geometry around the sulfur atom allows for optimal three-dimensional positioning of appended pharmacophores relative to enzyme sub-pockets. Organosulfur compounds, including sulfonamides, exhibit distinctive redox biochemistry due to sulfur’s multiple oxidation states (–2 to +6), enabling nuanced interactions with cysteine-rich domains in regulatory proteins like Kelch-like ECH-associated protein 1 [3]. This underpins their dual potential as covalent modifiers or competitive inhibitors.
Table 1: Key Interactions Enabled by Sulfonamide Pharmacophore
Interaction Type | Target Residues | Functional Role in Inhibition |
---|---|---|
Hydrogen Bonding (N–H) | His/Ser/Lys/Asp | Anchors inhibitor to catalytic site |
Dipole-Dipole (S=O) | Arg/Lys/Zn²⁺ ions | Stabilizes binding via electrostatic forces |
Steric Bulk Placement | Hydrophobic sub-pockets | Blocks substrate access or cofactor binding |
Covalent Modification (Cys) | KEAP1/kinase cysteines | Alters protein conformation via adduct formation |
The (E)-ethenesulfonamide moiety in (E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide introduces critical electronic and steric properties governing biological activity. The α,β-unsaturated sulfonamide system acts as a Michael acceptor due to the electron-deficient β-carbon, facilitated by the sulfonyl group’s strong electron-withdrawing capability (σ* ∼ 2.5). This creates a polarized π-system with an electrophilic character quantified by an electrophilicity index (ω) >3.0 eV, enabling thiol-Michael addition reactions with cysteine thiolates in biological targets [2]. The (E)-configuration enforces planarity and rigidity, positioning the p-tolyl ring coplanar with the vinyl bond. This minimizes steric clash in enzyme binding clefts while maximizing π-π stacking potential with aromatic residues (e.g., Phe, Tyr). The methyl substituent on the p-tolyl group augments lipophilicity (predicted log P increase of ∼0.7–1.2), enhancing membrane permeability and cellular uptake—a key factor for cytosolic targets like Kelch-like ECH-associated protein 1 or kinases [2] [3]. Sterically, the (E)-geometry projects the p-tolyl group away from the sulfonamide nitrogen, reducing intramolecular crowding and facilitating unhindered binding to deep hydrophobic pockets.
The 1-methyl-5-oxopyrrolidin-3-yl group serves as a conformationally constrained, hydrogen-bond-accepting pharmacophore critical for target engagement. The pyrrolidinone ring adopts an envelope conformation with the N-methyl and carbonyl groups in pseudo-axial orientations, positioning the carbonyl oxygen for hydrogen bonding with backbone amides (e.g., Ala, Gly) or sidechains (Ser, Thr) in target proteins. This lactam ring exhibits moderate dipole moment (∼4.0 D) due to the amide bond polarization, complementing electrostatic features of PDE-IV or kinase catalytic sites [1]. The 3-yl attachment point to the sulfonamide nitrogen allows for optimal vectoring of the ethenesulfonamide chain toward solvent-exposed regions, while the N¹-methyl group prevents lactam N–H hydrogen bonding, thus avoiding undesired solvation or tautomerization. Quantum mechanical calculations indicate the carbonyl group’s electrostatic potential surfaces (EPS) show pronounced negative regions (–40 kcal/mol), enhancing interaction with cationic residues. Additionally, the ring’s puckering modulates steric bulk; C3-substitution avoids 1,3-diaxial interactions, maintaining a low steric energy profile (∼1.2 kcal/mol barrier to inversion) [1] [4].
Table 2: Conformational and Electronic Properties of the Pyrrolidinone Group
Parameter | Value/Characteristic | Biological Implication |
---|---|---|
Ring Conformation | Envelope (C3-exo) | Minimizes steric clash in binding cleft |
Carbonyl Dipole Moment | ∼4.0 D | Strong H-bond acceptor capacity |
N-Methyl Effect | Blocks N–H bonding | Prevents tautomerization/solvation |
C3-Stereochemistry | Chiral center | Enantioselective target recognition |
Log D (pH 7.4) Contribution | –0.3 to +0.5 | Balances overall molecule hydrophilicity |
(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide may engage PDE-IV or kinases via two non-mutually exclusive pathways:
Covalent KEAP1-NRF2 Pathway Modulation: The compound’s α,β-unsaturated sulfonamide moiety may act as an electrophile for covalent modification of Kelch-like ECH-associated protein 1 cysteines (e.g., Cys151, Cys273, Cys288), disrupting Kelch-like ECH-associated protein 1-mediated ubiquitination of Nuclear Factor Erythroid 2-Related Factor 2. This stabilizes Nuclear Factor Erythroid 2-Related Factor 2, enabling its nuclear translocation and antioxidant response element-driven transcription of cytoprotective genes (e.g., heme oxygenase 1, NAD(P)H quinone dehydrogenase 1) [2] [3]. The reaction proceeds via thiol-Michael addition, where Kelch-like ECH-associated protein 1’s cysteine thiolate attacks the β-carbon of the ethenesulfonamide, forming a stable adduct. Kinetic studies of analogous vinyl sulfonamides show pseudo-first-order kinetics (k₂ ∼ 10–100 M⁻¹s⁻¹), consistent with rapid electrophile engagement.
Allosteric PDE-IV/Kinase Inhibition: Non-covalent inhibition may occur through binding at allosteric or catalytic sites. For PDE-IV, the sulfonamide oxygen atoms may coordinate the catalytic Zn²⁺ ion, while the pyrrolidinone carbonyl hydrogen-bonds with Gln369 or Tyr329. The p-tolyl group occupies the hydrophobic Q2 pocket, and the lactam ring mimics the ribose moiety of cyclic adenosine monophosphate. In kinases, the (E)-ethenesulfonamide could act as a type I1/2 inhibitor, with the sulfonamide group forming hinge-region hydrogen bonds (e.g., Glu81/Cys82 in p38 MAPK) and the p-tolyl group extending into the back pocket. Molecular docking suggests binding energy (ΔG) values of –9.5 to –11.2 kcal/mol for kinase targets, driven by van der Waals contacts and electrostatic complementarity [2] [5].
Oxidative Stress Cross-Link: The compound may indirectly inhibit PDE-IV/kinases via Nuclear Factor Erythroid 2-Related Factor 2-mediated suppression of reactive oxygen species. Elevated reactive oxygen species activate stress kinases (e.g., JNK, p38) and inactivate phosphatases, amplifying inflammatory signaling. By enhancing endogenous antioxidants, the compound creates a redox environment unfavorable for redox-sensitive inflammatory enzymes [2] [3].
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